molecular formula C18H10ClN3O6S2 B4603036 2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE

2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE

Cat. No.: B4603036
M. Wt: 463.9 g/mol
InChI Key: LSEZUCBATQTHNF-UUASQNMZSA-N
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Description

2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, the introduction of the nitro group, and the construction of the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the efficient and sustainable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can lead to various substituted benzamides.

Scientific Research Applications

2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE is unique due to its combination of structural features, including the benzodioxole and thiazole rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O6S2/c19-11-4-2-1-3-10(11)16(23)20-21-17(24)15(30-18(21)29)6-9-5-13-14(28-8-27-13)7-12(9)22(25)26/h1-7H,8H2,(H,20,23)/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEZUCBATQTHNF-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-N~1~-{5-[(Z)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}BENZAMIDE

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